Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Regioisomer and Ghrelin Receptor Annotation
The 4-methoxyphenyl regioisomer—1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 941923-06-4)—has been explicitly designated in vendor literature as a pharmacological tool for studying the ghrelin receptor (GHS-R1a) . In contrast, the 3-methoxyphenyl target compound (CAS 941922-96-9) has no such receptor-specific annotation in the peer-reviewed or patent literature. This positional shift of the methoxy group from the para to the meta position on the distal phenyl ring is known within the tetrazole urea class to redirect receptor selectivity; the biaryl tetrazolyl urea series exemplifies how N-portion and distal phenyl ring substitution dictates whether compounds engage FAAH, MAGL, or ghrelin receptor targets [1]. For a researcher procuring a ghrelin receptor tool, selecting the wrong regioisomer would invalidate the experiment.
| Evidence Dimension | Annotated pharmacological target (ghrelin receptor GHS-R1a) |
|---|---|
| Target Compound Data | No ghrelin receptor annotation found in peer-reviewed or patent literature |
| Comparator Or Baseline | 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 941923-06-4): explicitly annotated as ghrelin receptor pharmacological tool |
| Quantified Difference | Qualitative difference: target annotation absent vs. present |
| Conditions | Literature and vendor annotation survey; primary binding/functional data not publicly available for either compound |
Why This Matters
Procurement of the correct regioisomer is critical for target-specific studies; the 3-methoxy and 4-methoxy isomers cannot be assumed interchangeable for ghrelin receptor research.
- [1] CNR Institutional Research Information System. Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: Modulation at the N-portion and distal phenyl ring. 2024. View Source
